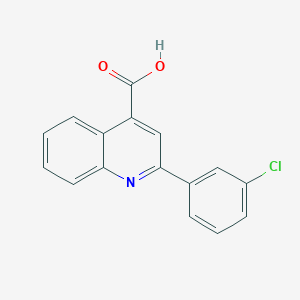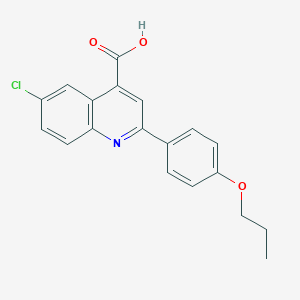![molecular formula C18H20BrF3N4O B444237 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B444237.png)
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method starts with the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-bromophenyl)butane-1,3-dione. This intermediate is then subjected to saponification with sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Studies have shown that similar compounds can inhibit the NF-kB inflammatory pathway and reduce oxidative stress, which may contribute to their neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C18H20BrF3N4O |
|---|---|
Poids moléculaire |
445.3g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H20BrF3N4O/c1-10(2)9-23-17(27)14-8-16-24-13(11-3-5-12(19)6-4-11)7-15(18(20,21)22)26(16)25-14/h3-6,8,10,13,15,24H,7,9H2,1-2H3,(H,23,27) |
Clé InChI |
ILTOYOLVORVDRQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
SMILES canonique |
CC(C)CNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B444154.png)
![(2,6-dimethyloctahydroquinolin-1(2H)-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B444155.png)

![Methyl 4-(3,4-dimethoxyphenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444158.png)
![Methyl 4-(3,4-dimethoxyphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B444161.png)

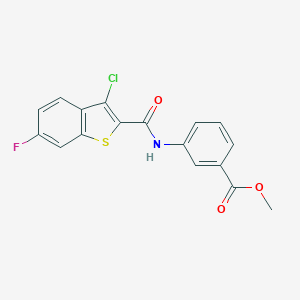
![Methyl 2-[(4-isobutoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444168.png)
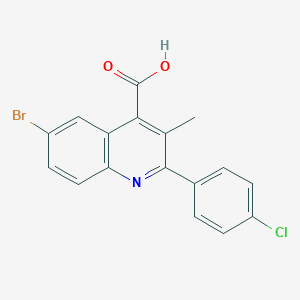
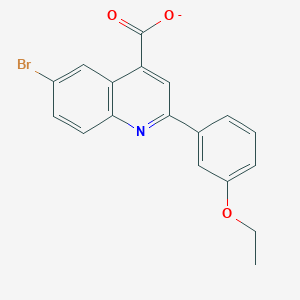
![Methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444171.png)

